3-tert-Butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC13768479
Molecular Formula: C12H15FN2O4
Molecular Weight: 270.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FN2O4 |
|---|---|
| Molecular Weight | 270.26 g/mol |
| IUPAC Name | methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-5-7(13)6-14-9(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) |
| Standard InChI Key | DUZRYLHBPKELMY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyridine ring substituted with three functional groups:
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Fluorine at the 5-position, enhancing electronegativity and influencing reactivity.
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tert-Butoxycarbonyl (Boc) group at the 3-position, providing amine protection during synthetic workflows.
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Methyl ester at the 2-position, facilitating further derivatization via hydrolysis or transesterification .
The IUPAC name, methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate, reflects this substitution pattern . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2555249-77-7 | |
| Molecular Formula | C₁₂H₁₅FN₂O₄ | |
| Molecular Weight | 270.26 g/mol | |
| SMILES | COC(=O)C1=NC=C(C=C1F)NC(=O)OC(C)(C)C |
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Introduction of the Boc Group: A Curtius rearrangement reaction converts an acyle azide intermediate into an isocyanate, which reacts with tert-butanol to install the Boc-protected amine .
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Esterification: Methyl ester formation is achieved via acid-catalyzed esterification or nucleophilic substitution .
A representative procedure from Mamouni et al. (2007) reports an 80% yield using toluene reflux and silica gel chromatography (9:1 EtOAc/petroleum ether) . Critical reaction parameters include:
Applications in Drug Discovery
Role as a Building Block
The compound’s modular structure enables diverse transformations:
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Suzuki-Miyaura Coupling: The fluorine atom facilitates cross-coupling reactions to introduce aryl/heteroaryl groups .
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Peptide Synthesis: The Boc group is cleaved under acidic conditions (e.g., TFA) to expose the amine for peptide bond formation .
Case Studies
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Anticancer Agents: Analogues with fluorinated pyridine cores exhibit enhanced binding to kinase targets .
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Antibacterial Derivatives: Methyl ester hydrolysis yields carboxylic acids, which are precursors to amide-based inhibitors .
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and ethyl acetate .
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Stability: Stable at 2–8°C for ≥6 months; sensitive to strong acids/bases .
Spectroscopic Characterization
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